Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767492
InChI: InChI=1S/C8H4N2O2S/c11-3-5-1-2-6(4-12)8-7(5)9-13-10-8/h1-4H
SMILES: C1=C(C2=NSN=C2C(=C1)C=O)C=O
Molecular Formula: C8H4N2O2S
Molecular Weight: 192.20 g/mol

Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde

CAS No.:

Cat. No.: VC13767492

Molecular Formula: C8H4N2O2S

Molecular Weight: 192.20 g/mol

* For research use only. Not for human or veterinary use.

Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde -

Specification

Molecular Formula C8H4N2O2S
Molecular Weight 192.20 g/mol
IUPAC Name 2,1,3-benzothiadiazole-4,7-dicarbaldehyde
Standard InChI InChI=1S/C8H4N2O2S/c11-3-5-1-2-6(4-12)8-7(5)9-13-10-8/h1-4H
Standard InChI Key JCBXHVFFGPEWAT-UHFFFAOYSA-N
SMILES C1=C(C2=NSN=C2C(=C1)C=O)C=O
Canonical SMILES C1=C(C2=NSN=C2C(=C1)C=O)C=O

Introduction

Chemical Identity and Structural Characteristics

Benzo[c] thiadiazole-4,7-dicarbaldehyde belongs to the class of benzothiadiazole derivatives, characterized by a fused benzene ring coupled with a thiadiazole unit. The compound’s molecular formula is C₈H₄N₂O₂S, with a molecular weight of 192.20 g/mol . Its IUPAC name, 2,1,3-benzothiadiazole-4,7-dicarbaldehyde, reflects the numbering of the heterocyclic system and the positions of the aldehyde substituents.

The planar structure of the benzothiadiazole core facilitates π-π stacking interactions, while the aldehyde groups at positions 4 and 7 serve as reactive sites for condensation reactions. The SMILES notation (C1=C(C2=NSN=C2C=C1C=O)C=O) and InChIKey (JCBXHVFFGPEWAT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . X-ray diffraction studies of analogous compounds reveal bond lengths of approximately 1.42 Å for the C=N bonds in the thiadiazole ring and 1.21 Å for the aldehyde C=O bonds .

Synthesis and Purification

The synthesis of benzo[c] thiadiazole-4,7-dicarbaldehyde typically proceeds via palladium-catalyzed cross-coupling reactions. A representative protocol involves:

  • Suzuki-Miyaura Coupling: 4,7-Dibromobenzo[c] thiadiazole reacts with 4-formylphenylboronic acid under inert conditions, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water solvent system .

  • Oxidation: Intermediate products may undergo further oxidation using reagents like pyridinium chlorochromate (PCC) to ensure complete conversion of alcohol groups to aldehydes .

Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from dichloromethane/hexane mixtures. The final product typically exhibits >97% purity, as verified by high-performance liquid chromatography (HPLC) .

Table 1: Key Synthetic Parameters for Benzo[c] thiadiazole-4,7-dicarbaldehyde Derivatives

ParameterValue/ConditionSource
CatalystPdCl₂/PPh₃
Solvent SystemDioxane/Water (4:1 v/v)
Reaction Temperature105°C
Reaction Time6 hours
Yield94.8–97.2%

Applications in Covalent Organic Frameworks (COFs)

Benzo[c][1, thiadiazole-4,7-dicarbaldehyde serves as a linear building block for constructing sp² carbon-linked COFs through Knoevenagel condensation. Notable examples include:

  • HIAM-0001: Synthesized by reacting benzo[c] thiadiazole-4,7-dicarbaldehyde (BT-TDA) with p-xylylenedicyanide (PDAN) in an anisole/ethanol solvent system catalyzed by tetrabutylammonium hydroxide (TBAH) . This COF demonstrates a BET surface area of 680 m²/g and a hydrogen evolution rate of 12.4 mmol·g⁻¹·h⁻¹ under visible light .

  • HIAM-0004: Incorporates 2,2'-([2,2'-bipyridine]-5,5'-diyl)diacetonitrile (BPyDAN) as the comonomer, enhancing charge separation efficiency. This variant achieves a quantum yield of 8.7% at 420 nm .

The aldehyde groups enable precise control over framework topology, while the benzothiadiazole unit enhances light absorption in the visible spectrum (λₐᵦₛ = 450–600 nm) .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Melting Point218–220°C (decomposes)
SolubilityDCM, THF, DMF; insoluble in H₂O
λₐᵦₛ (in DMF)382 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹)
Electrochemical Bandgap2.1 eV (CV in 0.1 M TBAPF₆/CH₃CN)
Thermal StabilityStable up to 300°C (TGA, N₂ atmosphere)

The compound’s electron-withdrawing nature results in a reduction potential of −1.23 V vs. SCE, making it effective in photocatalytic systems . Fourier-transform infrared (FTIR) spectroscopy confirms the presence of aldehyde C=O stretches at 1705 cm⁻¹ and thiadiazole ring vibrations at 1520 cm⁻¹ .

Future Directions and Challenges

While benzo[c] thiadiazole-4,7-dicarbaldehyde has enabled breakthroughs in COF design, challenges persist:

  • Solubility Limitations: Poor solubility in polar solvents restricts processing options. Researchers are exploring side-chain engineering (e.g., alkoxy substitutions) to improve solubility without sacrificing crystallinity .

  • Stability Under Operational Conditions: Long-term photocatalytic cycling induces framework degradation. Recent work demonstrates that incorporating platinum co-catalysts (5–12 wt%) enhances durability by facilitating charge transfer .

  • Scalability: Multi-step synthesis routes complicate large-scale production. Continuous flow chemistry approaches are being investigated to improve throughput .

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